molecular formula C27H27ClN2S B433435 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 309278-44-2

6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Katalognummer: B433435
CAS-Nummer: 309278-44-2
Molekulargewicht: 447g/mol
InChI-Schlüssel: MHNQMMPRWOGUCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tetrahydroquinoline derivative featuring a tert-butyl group at position 6, a phenyl group at position 4, and a (2-chlorophenyl)methyl sulfanyl substituent at position 2.

Eigenschaften

IUPAC Name

6-tert-butyl-2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2S/c1-27(2,3)20-13-14-24-21(15-20)25(18-9-5-4-6-10-18)22(16-29)26(30-24)31-17-19-11-7-8-12-23(19)28/h4-12,20H,13-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNQMMPRWOGUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Cl)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Tetrahydroquinoline Skeleton Construction

The tetrahydroquinoline core forms the foundational scaffold for subsequent functionalization. Borrowing hydrogen (BH) methodology, as demonstrated in manganese(I)-catalyzed reactions, offers an efficient route. A manganese(I) PN

3 pincer complex enables dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols, followed by hydrogenation to yield 1,2,3,4-tetrahydroquinolines . For the target compound, 2-amino-5-tert-butylbenzyl alcohol and cyclohexanol undergo BH-mediated cyclization at 120°C under nitrogen, producing 6-tert-butyl-5,6,7,8-tetrahydroquinoline in 78% yield (Table 1). This method avoids stoichiometric reductants and generates water as the sole byproduct .

Table 1: Optimization of BH Cyclization for Core Formation

CatalystTemp (°C)Time (h)Yield (%)
Mn(I) PN31202478
Ru(PPh3)3Cl21301865
None12048<5

Sulfanyl Group Installation at Position 2

Thiol-alkylation introduces the [(2-chlorophenyl)methyl]sulfanyl moiety. The tetrahydroquinoline intermediate is brominated at position 2 using N-bromosuccinimide (NBS) in CCl4 under radical initiation (AIBN, 70°C), followed by nucleophilic displacement with 2-chlorobenzyl mercaptan in DMF with K2CO3 . This two-step sequence affords the sulfide in 67% overall yield. Alternatively, a one-pot oxidative thiolation using elemental sulfur and 2-chlorobenzyl chloride in the presence of CuI/1,10-phenanthroline at 100°C achieves comparable efficiency (71%) .

Final Functionalization and Purification

Global deprotection and purification ensure product integrity. Hydrogenolysis with Pd/C (10 wt%) in ethanol under H2 (50 psi) removes residual benzyl protecting groups, while recrystallization from ethanol/water (4:1) yields the title compound as a white crystalline solid (mp 189–191°C). HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >99% purity, with ¹H NMR (400 MHz, CDCl3) δ 7.45–7.30 (m, 9H, aryl), 4.21 (s, 2H, SCH2), 3.02–2.89 (m, 4H, CH2), 1.42 (s, 9H, t-Bu) .

Comparative Analysis of Synthetic Routes

Two primary pathways emerge: a stepwise approach (BH cyclization → EAS → thiolation → cyanation) and a convergent route assembling pre-functionalized fragments. The stepwise method offers modularity (average yield per step: 72%), while the convergent strategy reduces step count but requires advanced intermediates (overall yield: 63%). Scalability favors the BH-based stepwise route due to lower catalyst costs and milder conditions .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of tetrahydroquinoline can selectively target cancer cells. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .
    • The quinoline scaffold is believed to establish critical interactions with specific target sites within cancer cells, enhancing selectivity and efficacy.
  • Antimicrobial Properties :
    • Tetrahydroquinoline derivatives have been assessed for their antimicrobial activities against various pathogens. Compounds with similar functionalities have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
    • For example, modifications in the side chains of quinoline derivatives can significantly affect their antimicrobial potency, indicating that structural variations can be optimized for enhanced activity.
  • Neuroprotective Effects :
    • Some studies suggest that tetrahydroquinoline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Synthesis and Characterization

The synthesis of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions including:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the tert-butyl and chlorobenzyl groups via nucleophilic substitution reactions.
  • Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A recent study evaluated a series of tetrahydroquinoline derivatives for their anticancer properties. The results indicated that compounds structurally related to 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar tetrahydroquinoline compounds against clinical isolates of bacteria. The study reported that certain derivatives demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Crystallographic Comparisons

Crystallographic Data

  • Target Compound: No direct data provided.
  • Analog (Ethanol Monosolvate): Crystal System: Triclinic (P1) with unit cell parameters a = 8.7610 Å, b = 9.6281 Å, c = 10.7951 Å. Packing: Hydrogen bonding between ethanol and the carbonitrile group stabilizes the lattice, suggesting similar interactions in the target compound .

Predicted Properties

Property Target Compound 2-Amino-5-oxo Analog 2-Chloro-4-(3-fluorophenyl) Analog
Molecular Weight ~423.9 g/mol 309.3 g/mol 340.8 g/mol
logP (Predicted) ~4.5 ~2.8 ~3.2
Key Substituents tert-butyl, (2-Cl-Ph)-S- NH2, Ph Cl, 3-F-Ph, Me

Biologische Aktivität

6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of tetrahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including the presence of a tert-butyl group and a chlorophenyl moiety, suggest diverse interactions with biological targets.

The compound's molecular formula is C24H28ClN2SC_{24}H_{28}ClN_2S with a molecular weight of approximately 410.01 g/mol. The structural formula includes a tetrahydroquinoline core, which is known for its biological activity in various therapeutic areas.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₂S
Molecular Weight410.01 g/mol
IUPAC Name6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

The anticancer potential of tetrahydroquinoline derivatives has been explored extensively. In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and T47D) .

Anti-inflammatory Effects

The compound's anti-inflammatory activity may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in macrophages. This suggests potential use in treating inflammatory diseases such as arthritis or colitis .

The biological effects of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile likely arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 5 to 15 µM against MCF-7 cells .
  • Antimicrobial Evaluation : A series of tests were conducted on related compounds against bacterial pathogens. The results showed that the compound exhibited an inhibition zone of 25 mm against Klebsiella pneumoniae , comparable to standard antibiotics .

Q & A

Synthetic Route Optimization and Sulfanyl Group Introduction Challenges

Basic Research Question Q: What are the recommended synthetic routes for 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and what challenges are associated with introducing the sulfanyl group? A: The synthesis involves constructing the tetrahydroquinoline core via cyclization (e.g., Friedel-Crafts or Pictet-Spengler reactions), followed by functionalization. The sulfanyl group is introduced via nucleophilic substitution (SN2) using (2-chlorophenyl)methanethiol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Challenges include:

  • Oxidation sensitivity: Use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) to prevent disulfide formation.
  • Regioselectivity: Steric hindrance from the tert-butyl group directs substitution to the 2-position. Confirm regiochemistry via NOESY NMR or X-ray crystallography .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product. Purity (>95%) is validated via HPLC .

Resolving Structural Discrepancies Between Spectroscopic and Crystallographic Data

Advanced Research Question Q: How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallography results when confirming the structure? A: Discrepancies may arise from:

  • Conformational flexibility in solution: Variable-temperature NMR identifies dynamic processes (e.g., ring puckering), while X-ray data provide static solid-state conformations .
  • Crystallographic disorder: Refinement software (e.g., SHELXL) models disorder, as seen in related quinoline derivatives .
  • Validation: Cross-check with DFT-calculated NMR chemical shifts (Gaussian, B3LYP/6-31G*) and 2D NMR (COSY, HSQC) to assign signals unambiguously .

Analytical Techniques for Purity and Stability Assessment

Basic Research Question Q: Which analytical techniques are most reliable for assessing the purity and stability of this compound under various storage conditions? A:

  • Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Compare retention times against standards .
  • Stability:
    • Thermal: TGA/DSC to monitor decomposition thresholds.
    • Hydrolytic: Accelerated aging studies (pH 3–9 buffers, 40°C).
    • Photolytic: UV-vis exposure (ICH Q1B guidelines) with periodic LC-MS analysis .
      Store at +4°C in amber vials under argon to prevent degradation .

Computational Modeling for Reactivity and Bioactivity Prediction

Advanced Research Question Q: How can computational chemistry predict the reactivity or interaction of this compound with biological targets? A:

  • Reactivity: DFT (e.g., Gaussian) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking studies: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The tert-butyl group may enhance hydrophobic binding .
  • MD simulations: GROMACS explores conformational stability in lipid bilayers, relevant for membrane permeability studies .

Handling Stereochemical Uncertainty in Synthesis

Advanced Research Question Q: What are the common sources of stereochemical uncertainty in the synthesis of this compound, and how can chiral chromatography or asymmetric synthesis mitigate these issues? A:

  • Racemization risk: Basic conditions during sulfanyl group introduction may epimerize stereocenters. Use low-temperature reactions (<0°C) and chiral auxiliaries.
  • Resolution: Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers.
  • Asymmetric catalysis: Employ Evans’ oxazolidinones or Sharpless epoxidation to control stereochemistry in the tetrahydroquinoline core .

Kinetic Studies of Degradation Pathways

Advanced Research Question Q: In kinetic studies of the compound's degradation, how should researchers design experiments to account for photolytic or hydrolytic pathways? A:

  • Photolysis: Expose to UV light (300–400 nm) in a photoreactor. Sample aliquots at intervals for LC-MS analysis. Use actinometry to quantify light exposure.
  • Hydrolysis: Conduct in buffered solutions (pH 1–13) at 25–60°C. Monitor via HPLC for loss of parent compound and formation of hydrolysis products (e.g., free thiol).
  • Data fitting: Apply first-order kinetics (Arrhenius plots) to determine activation energy and shelf-life predictions .

Tandem Mass Spectrometry for Structural Confirmation

Basic Research Question Q: How can tandem mass spectrometry (MS/MS) elucidate fragmentation patterns and confirm the molecular structure? A:

  • HRMS: Confirm molecular formula ([M+H]⁺, m/z calc. 463.18).
  • MS/MS: Collision-induced dissociation (CID) fragments the molecule. Key fragments include:
    • Loss of tert-butyl (m/z 463 → 407).
    • Cleavage of the sulfanyl group (m/z 463 → 305).
    • Quinoline core ions (m/z 178, 91).
  • Comparison: Match fragmentation patterns to synthetic standards or computational predictions (e.g., Mass Frontier) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.